molecular formula C18H13ClN2O4 B12051075 2-(2-Chlorophenoxy)-N'-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazide CAS No. 477730-35-1

2-(2-Chlorophenoxy)-N'-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazide

Katalognummer: B12051075
CAS-Nummer: 477730-35-1
Molekulargewicht: 356.8 g/mol
InChI-Schlüssel: BXXPCINGQKNCDD-AWQFTUOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chlorophenoxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazide typically involves the condensation of 2-(2-chlorophenoxy)acetic acid hydrazide with 4-oxo-4H-chromene-3-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chlorophenoxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Chlorophenoxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Chlorophenoxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Chlorophenoxy)acetic acid hydrazide
  • 4-oxo-4H-chromene-3-carbaldehyde
  • 2-(2-Chlorophenoxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazone

Uniqueness

2-(2-Chlorophenoxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

477730-35-1

Molekularformel

C18H13ClN2O4

Molekulargewicht

356.8 g/mol

IUPAC-Name

2-(2-chlorophenoxy)-N-[(E)-(4-oxochromen-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C18H13ClN2O4/c19-14-6-2-4-8-16(14)25-11-17(22)21-20-9-12-10-24-15-7-3-1-5-13(15)18(12)23/h1-10H,11H2,(H,21,22)/b20-9+

InChI-Schlüssel

BXXPCINGQKNCDD-AWQFTUOYSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)COC3=CC=CC=C3Cl

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)COC3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.